molecular formula C13H18ClN B7791947 1-(4-Chlorobenzyl)cyclohexan-1-amine

1-(4-Chlorobenzyl)cyclohexan-1-amine

Cat. No.: B7791947
M. Wt: 223.74 g/mol
InChI Key: HKQHVKRGVHILGE-UHFFFAOYSA-N
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Description

1-(4-Chlorobenzyl)cyclohexan-1-amine is an organic compound with the molecular formula C13H18ClN It is characterized by a cyclohexane ring substituted with a 4-chlorobenzyl group and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-Chlorobenzyl)cyclohexan-1-amine can be synthesized through several methods. One common approach involves the reaction of cyclohexanone with 4-chlorobenzylamine in the presence of a reducing agent such as sodium borohydride. The reaction typically proceeds under mild conditions, with the cyclohexanone being reduced to cyclohexanol, which then reacts with the 4-chlorobenzylamine to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorobenzyl)cyclohexan-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The chlorine atom on the benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as sodium methoxide or potassium cyanide can be used to replace the chlorine atom.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

1-(4-Chlorobenzyl)cyclohexan-1-amine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Chlorobenzyl)cyclohexan-1-amine involves its interaction with specific molecular targets. For instance, it may interact with enzymes or receptors in biological systems, leading to modulation of their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Bromobenzyl)cyclohexan-1-amine
  • 1-(4-Fluorobenzyl)cyclohexan-1-amine
  • 1-(4-Methylbenzyl)cyclohexan-1-amine

Uniqueness

1-(4-Chlorobenzyl)cyclohexan-1-amine is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine atom can participate in various chemical reactions, making this compound versatile for different applications.

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]cyclohexan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClN/c14-12-6-4-11(5-7-12)10-13(15)8-2-1-3-9-13/h4-7H,1-3,8-10,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKQHVKRGVHILGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CC2=CC=C(C=C2)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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